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Compound of Interest

Compound Name: Iretol

Cat. No.: B1598523

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Iretol (2-
methoxybenzene-1,3,5-triol), a key intermediate in the synthesis of natural isoflavones. To offer
a comprehensive validation framework, its spectral characteristics are compared with those of
Coenzyme Q10, a well-characterized ubiquinone with a vital role in cellular respiration and
antioxidant defense. This document is intended to assist researchers in the structural
confirmation and purity assessment of Iretol using standard spectroscopic techniques.

Chemical Structures

Caption: Chemical structures of Iretol and Coenzyme Q10.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Iretol and Coenzyme Q10.
While experimental data for Coenzyme Q10 is readily available, comprehensive experimental
spectra for Iretol are not widely published. Therefore, expected values for Iretol based on its
chemical structure and data from similar phenolic compounds are provided for *H NMR, 13C
NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data Comparison
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Chemical Shift (8)

Compound Multiplicity Assignment
pPpm
Iretol ~3.7-3.9 S -OCHs
~5.0-7.0 brs Ar-OH
~6.0-6.5 m Ar-H
=CH- (isoprene units)

Coenzyme Q10 5.15-5.05 m o

=CHz2 (isoprene units)
4.97 - 4.85 m

[1]
4.00 - 3.95 s -OCH3[2]
3.23-3.10 d Ar-CHz-
2.12-1.85 m -CH:- (isoprene units)
1.77-1.48 S -CHs (isoprene units)

Table 2: 13C NMR Data Comparison

Compound Chemical Shift (6) ppm Assignment
Iretol ~55-60 -OCHs
~90-100 Ar-C-H

~150-160 Ar-C-O

Coenzyme Q10 184.8, 184.4 C=0

144.7, 143.2, 141.0, 139.7 Ar-C

135.1, 118.9 =C- (isoprene units)

61.5 -OCHs

39.8, 26.5, 26.3 -CH:- (isoprene units)

20.0, 16.5, 16.0 -CHs (isoprene units)
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Infrared (IR) Spectroscopy

Table 3: IR Data Comparison

Compound Wavenumber (cm—?) Assignment

Iretol ~3200-3500 (broad) O-H stretch (hydrogen-
bonded)

~3000-3100 C-H stretch (aromatic)

~2850-2950 C-H stretch (aliphatic -OCHs)

~1600, ~1500 C=C stretch (aromatic)

~1100-1300 C-O stretch

Coenzyme Q10 2800-3000 C-H stretch (aliphatic)[3]

1647 C=0 stretch (quinone)
1608 C=C stretch (aromatic)
1446 C-H bend (aliphatic)
1265, 1076 C-O stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data Comparison

Key Fragment lons

Compound lonization Mode [M-H]~ (m/z)

(m/z)

140.01 ([M-H-CHs]")
Iretol ESI (-) 155.0349823[4] ”
Coenzyme Q10 ESI (-) 861.678 846.65 ([M-H-CHs]™)

APCI (+)

[M+H]* 863.7

197.1 (benzylic
fragment)[5]
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Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are
generalized for phenolic and quinonoid compounds and may require optimization for specific
instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in an NMR tube. The choice of
solvent is critical, as protic solvents can lead to the exchange of hydroxyl protons.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and 16-64 scans.

o To confirm the assignment of -OH protons, a D20 shake experiment can be performed.
Add a drop of D20 to the NMR tube, shake, and re-acquire the spectrum. The -OH signal
should disappear or significantly decrease in intensity.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
performed to differentiate between CH, CHz2, and CHs groups.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.
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o

Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:

[¢]

[e]

o

[¢]

Record a background spectrum of the empty ATR crystal.
Record the sample spectrum, typically in the range of 4000-400 cm™1.
Perform 16-32 scans to obtain a good signal-to-noise ratio.

The resulting spectrum is typically plotted as transmittance (%) versus wavenumber
(cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be

compatible with the chosen ionization technique.

» Data Acquisition (LC-MS):

Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS).

Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic
separation.

For Electrospray lonization (ESI), typical conditions involve a capillary voltage of 3-4 kV
and a drying gas flow. ESI is a soft ionization technique suitable for polar molecules.

For Atmospheric Pressure Chemical lonization (APCI), a corona discharge is used to
ionize the sample. APCI is suitable for less polar compounds.

Acquire mass spectra in both positive and negative ion modes to obtain comprehensive
data.

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation
information, which is crucial for structural elucidation.
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Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of a
synthesized or isolated compound like Iretol.
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Caption: A typical workflow for structural validation using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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